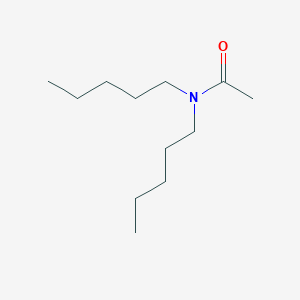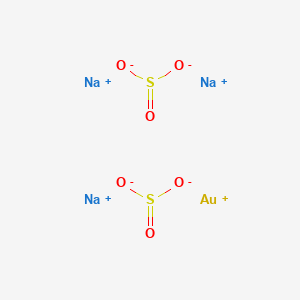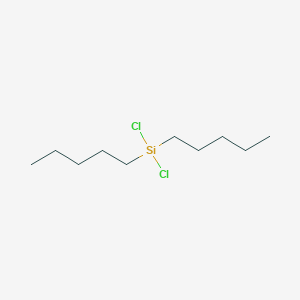
N,N-Dipentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipentylacetamide (DPAA) is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and industrial products. DPAA is synthesized by the reaction of pentylamine with acetic anhydride.
Applications De Recherche Scientifique
N,N-Dipentylacetamide has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and industrial products. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. N,N-Dipentylacetamide has also been investigated for its potential use as a drug delivery system, as it can form complexes with various drugs and enhance their solubility and bioavailability.
Mécanisme D'action
The exact mechanism of action of N,N-Dipentylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. N,N-Dipentylacetamide has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are responsible for inflammation and pain.
Effets Biochimiques Et Physiologiques
N,N-Dipentylacetamide has been found to have anticonvulsant, analgesic, and anti-inflammatory effects in animal models. It has also been shown to enhance the activity of certain drugs, such as diazepam and ibuprofen, by forming complexes with them. N,N-Dipentylacetamide has low toxicity and is well tolerated in animals.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dipentylacetamide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, it has limited water solubility, which can make it difficult to use in aqueous solutions. N,N-Dipentylacetamide is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are several future directions for research on N,N-Dipentylacetamide. One area of interest is its potential use as a drug delivery system for poorly soluble drugs. N,N-Dipentylacetamide has been shown to form complexes with various drugs and enhance their solubility and bioavailability. Another area of interest is its potential use as an anticonvulsant and analgesic drug. N,N-Dipentylacetamide has been found to have these properties in animal models and may have potential for the treatment of epilepsy and chronic pain. Additionally, the mechanism of action of N,N-Dipentylacetamide is not fully understood and requires further investigation.
Méthodes De Synthèse
N,N-Dipentylacetamide is synthesized by the reaction of pentylamine with acetic anhydride. The reaction takes place in the presence of a catalyst, such as pyridine or triethylamine. The yield of N,N-Dipentylacetamide can be improved by using a solvent, such as dichloromethane or chloroform. The reaction is carried out at room temperature for several hours, and the product is purified by recrystallization.
Propriétés
Numéro CAS |
16238-16-7 |
|---|---|
Nom du produit |
N,N-Dipentylacetamide |
Formule moléculaire |
C12H25NO |
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
N,N-dipentylacetamide |
InChI |
InChI=1S/C12H25NO/c1-4-6-8-10-13(12(3)14)11-9-7-5-2/h4-11H2,1-3H3 |
Clé InChI |
SILWLTRTLXQJSO-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCCC)C(=O)C |
SMILES canonique |
CCCCCN(CCCCC)C(=O)C |
Autres numéros CAS |
16238-16-7 |
Synonymes |
N,N-Dipentylacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















